molecular formula C11H8O3 B1583617 5-Phenyl-2-furoic acid CAS No. 52938-97-3

5-Phenyl-2-furoic acid

Cat. No. B1583617
Key on ui cas rn: 52938-97-3
M. Wt: 188.18 g/mol
InChI Key: GUOMINFEASCICM-UHFFFAOYSA-N
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Patent
US07829571B2

Procedure details

A solution of 5-bromofuran-2-carboxylic acid (381 mg, 2 mmol), phenylboronic acid (488 mg, 4 mmol) in DMF (3 ml) was place in a microwave reaction tube and treated with a 2 M K3PO4(aq) (2 ml, 4 mmol). The solution was purged with nitrogen for 10 minutes before adding Pd(PPh3)4 (1.5 mg) catalyst. The mixture was again purged with nitrogen for 5 minutes before the reaction tube was sealed. The mixture was heated in a microwave oven at 150° C. for 30 minutes. The reaction mixture was filtered and the filtrate poured into 1N HCl (100 ml) with stirring. The precipitate was filtered and air-dried to give 209 mg of 5-phenylfuran-2-carboxylic acid. MS (ES−) found: (M−H)−=187.13.
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
488 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C>[C:10]1([C:2]2[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
381 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Step Two
Name
Quantity
488 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
K3PO4
Quantity
2 mL
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in a microwave reaction tube
CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
before adding Pd(PPh3)4 (1.5 mg) catalyst
CUSTOM
Type
CUSTOM
Details
The mixture was again purged with nitrogen for 5 minutes before the reaction tube
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was sealed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate poured into 1N HCl (100 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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